3-Nitro-4-tritylsulfanyl-benzoic acid
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Overview
Description
3-Nitro-4-tritylsulfanyl-benzoic acid: is an organic compound that features a nitro group, a tritylsulfanyl group, and a carboxylic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-tritylsulfanyl-benzoic acid typically involves multiple steps, starting from a suitable benzene derivative. One common approach includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Tritylation: Introduction of the tritylsulfanyl group through a reaction with trityl chloride and a suitable thiol.
Carboxylation: Introduction of the carboxylic acid group through a carboxylation reaction, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The tritylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Reduction of Nitro Group: Formation of 3-amino-4-tritylsulfanyl-benzoic acid.
Substitution of Tritylsulfanyl Group: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its unique structural features.
- Studied for its interactions with biological molecules and potential therapeutic effects.
Industry:
- Used in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Nitro-4-tritylsulfanyl-benzoic acid involves its interactions with various molecular targets The nitro group can participate in redox reactions, while the tritylsulfanyl group can undergo substitution reactions
Comparison with Similar Compounds
3-Nitrobenzoic acid: Similar structure but lacks the tritylsulfanyl group.
4-Nitrobenzoic acid: Similar structure but with the nitro group in a different position.
3-Amino-4-tritylsulfanyl-benzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness:
- The presence of both a nitro group and a tritylsulfanyl group makes 3-Nitro-4-tritylsulfanyl-benzoic acid unique in its reactivity and potential applications.
- The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
3-nitro-4-tritylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO4S/c28-25(29)19-16-17-24(23(18-19)27(30)31)32-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWQQWOMOODOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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